molecular formula C8H9ClFNO B3272058 Methyl 4-fluorobenzimidate hydrochloride CAS No. 56108-05-5

Methyl 4-fluorobenzimidate hydrochloride

Cat. No.: B3272058
CAS No.: 56108-05-5
M. Wt: 189.61 g/mol
InChI Key: IEPRPIULURDESO-UHFFFAOYSA-N
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Description

Methyl 4-fluorobenzimidate hydrochloride is an organic compound with the molecular formula C8H9ClFNO. It is a derivative of benzimidate, characterized by the presence of a fluorine atom at the para position of the benzene ring and a methyl ester group. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluorobenzimidate hydrochloride can be synthesized through the reaction of 4-fluorobenzonitrile with dry hydrogen chloride gas in a mixture of methanol and dichloromethane. The reaction is typically carried out at low temperatures (0°C) for 48 hours to achieve crystallization of the hydrochloride salt . Another method involves bubbling dry hydrogen chloride gas through a solution of 4-fluorobenzonitrile in methanol at -10°C, followed by stirring at 10°C for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and gas flow.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluorobenzimidate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-substituted benzimidates.

    Hydrolysis: 4-fluorobenzoic acid is a major product.

    Reduction: Various reduced derivatives of benzimidate.

Scientific Research Applications

Methyl 4-fluorobenzimidate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-fluorobenzimidate hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • 4-fluorobenzonitrile
  • 4-fluorobenzyl alcohol

Uniqueness

Methyl 4-fluorobenzimidate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both the fluorine atom and the methyl ester group allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 4-fluorobenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPRPIULURDESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dry HCl (g) was bubbled through a solution of 4-fluorobenzonitrile (5.0 g, 0.041 mol) in dry MeOH—CH2Cl2 (20 mL, 1:1 v/v) until saturation. The clear solution was kept at 0° C. for 2 days to crystallize methyl 4-fluorobenzimidate as hydrochloride salt, which was isolated by filtration (2.8 g, yield 36%). 1H NMR (400 MHz, DMSO-d6) δ 7.95-7.92 (m, 2H), 7.38 (br s, 1H), 7.29-7.25 (m, 2H), 3.06 (s, 3H). MS (ESI) m/z: Calculated for C8H8FNO: 153.06. found: 154.2 (M+H)+
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluorobenzimidate hydrochloride
Reactant of Route 2
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Methyl 4-fluorobenzimidate hydrochloride
Reactant of Route 3
Methyl 4-fluorobenzimidate hydrochloride

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